molecular formula C5H11NO2 B2425170 Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- CAS No. 145842-51-9

Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-

Cat. No.: B2425170
CAS No.: 145842-51-9
M. Wt: 117.148
InChI Key: LFVBTAFBWUVUHV-SCSAIBSYSA-N
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Description

Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Agriculture

Acetamide derivatives, including acetochlor and metolachlor, are widely used as pre-emergent herbicides in agriculture. Studies have found that these compounds exhibit carcinogenic properties in rats, leading to liver, stomach, and nasal tumors. Metabolic pathways in rat and human liver microsomes have been investigated, highlighting the complex process of metabolic activation that leads to DNA-reactive products (Coleman et al., 2000).

Pharmaceutical Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of 2-aminophenol to form this compound has been optimized using various catalysts and acyl donors, offering insights into efficient drug synthesis mechanisms (Magadum & Yadav, 2018).

Chemical Synthesis and Characterization

The synthesis and characterization of various acetamide derivatives have been extensively studied. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a combination of acetylation, esterification, and ester interchange steps, with its molecular structure confirmed through IR and MS spectroscopy (Zhong-cheng & Shu, 2002).

Coordination Chemistry

Pyrazole-acetamide derivatives have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity and are notable for their structural complexity and the effect of hydrogen bonding on their self-assembly process (Chkirate et al., 2019).

Medical Research

N-(2-hydroxy phenyl) acetamide has shown potential in medical research, particularly in the treatment of arthritis. It has been found to inhibit inflammation-related cytokines and reactive oxygen species in animal models, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).

Biochemical Analysis

Biochemical Properties

N-[(2R)-1-hydroxypropan-2-yl]acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amidase expression-regulating proteins in Pseudomonas aeruginosa . These interactions are essential for the regulation of enzyme activity and protein function, influencing various metabolic processes.

Cellular Effects

N-[(2R)-1-hydroxypropan-2-yl]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in human glioblastoma cell lines when used in combination with other compounds . This indicates its potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of N-[(2R)-1-hydroxypropan-2-yl]acetamide involves several biochemical interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with aliphatic amidase expression-regulating proteins, which play a role in the regulation of enzyme activity . This interaction is crucial for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over time, affecting its efficacy . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered . Understanding the threshold effects and toxicology is crucial for its application in therapeutic settings.

Metabolic Pathways

N-[(2R)-1-hydroxypropan-2-yl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by aliphatic amidase expression-regulating proteins, which play a role in its biochemical activity . These interactions influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy.

Transport and Distribution

The transport and distribution of N-[(2R)-1-hydroxypropan-2-yl]acetamide within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, affecting its therapeutic potential .

Subcellular Localization

N-[(2R)-1-hydroxypropan-2-yl]acetamide’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVBTAFBWUVUHV-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145842-51-9
Record name N-[(2R)-1-hydroxypropan-2-yl]acetamide
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